1-Cyclopropyl-2,3-dimethylpiperidin-4-one (CAS 845289-98-7): Structural Chemistry, Synthetic Methodologies, and Applications in Drug Discovery
1-Cyclopropyl-2,3-dimethylpiperidin-4-one (CAS 845289-98-7): Structural Chemistry, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most frequently utilized heterocycles due to its favorable pharmacokinetic profile and structural versatility. 1-Cyclopropyl-2,3-dimethylpiperidin-4-one (CAS 845289-98-7) represents a highly specialized, privileged scaffold. By integrating an N-cyclopropyl moiety and a 2,3-dimethyl substitution pattern around a reactive C4-ketone hub, this intermediate provides a rigidized, sterically tuned core. It is extensively deployed in the synthesis of spiro-chromanones, spiro-piperidines, and complex central nervous system (CNS) or antimicrobial agents[1][2].
This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic pathways (specifically the Aza-Michael/Dieckmann sequence), and its downstream pharmacological utility.
Structural & Physicochemical Profiling
The architectural design of 1-Cyclopropyl-2,3-dimethylpiperidin-4-one is deliberate, offering specific advantages in drug design:
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N-Cyclopropyl Group: The cyclopropyl ring provides unique steric bulk that restricts the conformational flexibility of the nitrogen lone pair. Unlike N-methyl or N-ethyl groups, the cyclopropyl moiety significantly increases metabolic stability against cytochrome P450-mediated N-dealkylation while enhancing lipophilicity to improve blood-brain barrier (BBB) penetration.
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2,3-Dimethyl Substitution: The adjacent methyl groups on the piperidine backbone introduce critical stereocenters. These substituents induce severe 1,3-diaxial interactions if placed axially, thereby locking the piperidine ring into a highly stable, specific chair conformation. This conformational restriction reduces entropic penalties upon target binding, increasing receptor affinity.
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C4-Ketone Hub: The ketone functionality serves as an orthogonal reactive site, enabling diverse synthetic trajectories such as reductive aminations, Strecker reactions, and Kabbe condensations without disrupting the basic amine[3][4].
Table 1: Physicochemical Properties Summary
| Property | Value / Description |
| CAS Registry Number | 845289-98-7 (Free base) / 1216959-45-3 (HCl salt)[5][6] |
| Chemical Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| Appearance | Pale yellow to colorless oil (Free base); White crystalline powder (HCl salt) |
| Solubility | Soluble in Methanol, Ethanol, THF, and Dichloromethane; Moderately soluble in Water (as HCl salt) |
| Reactivity Profile | Susceptible to nucleophilic attack at C4; basic nitrogen (pKa ~8.5-9.0) |
Synthetic Methodology: The Dieckmann Condensation Route
The most robust and industrially scalable method for synthesizing highly substituted piperidin-4-ones is the sequential Aza-Michael Addition followed by Dieckmann Condensation [7][8][9]. The protocol below outlines a self-validating workflow for generating the 1-cyclopropyl-2,3-dimethylpiperidin-4-one core.
Step-by-Step Experimental Protocol
Step 1: Aza-Michael Addition (Formation of the Bis-ester)
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Reagents: Cyclopropylamine (1.0 eq), Methyl crotonate (1.1 eq), Methyl methacrylate (1.1 eq), Boric acid (catalyst, 10 mol%), Water/Methanol solvent system.
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Procedure: Cyclopropylamine is reacted sequentially with the α,β-unsaturated esters. The use of a mild Lewis acid like boric acid accelerates the conjugate addition. The reaction is stirred at 40°C for 24 hours.
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Causality & Validation: The sequential addition forms the N-alkyl aminodiester intermediate. Reaction progress is monitored via TLC (Hexane/EtOAc 3:1). The intermediate must be purified via vacuum distillation to remove unreacted acrylates, which would otherwise polymerize in the next step.
Step 2: Dieckmann Cyclization
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Reagents: N-alkyl aminodiester (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), Anhydrous Tetrahydrofuran (THF).
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Procedure: Under a strict argon atmosphere, the aminodiester is added dropwise to a suspension of NaH in anhydrous THF at 0°C. The mixture is slowly warmed to room temperature, then refluxed for 12 hours.
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Causality & Validation: NaH deprotonates the α-carbon of one ester, initiating an intramolecular nucleophilic acyl substitution to form a β-keto ester. Strict anhydrous conditions are critical ; any moisture will hydrolyze the ester precursors and quench the NaH, leading to retro-Dieckmann cleavage and drastically reduced yields[7][9].
Step 3: Hydrolysis and Decarboxylation
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Reagents: β-keto ester intermediate, 6M Hydrochloric Acid (HCl).
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Procedure: The crude β-keto ester is dissolved in 6M HCl and refluxed for 8-12 hours.
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Causality & Validation: The acidic environment hydrolyzes the remaining ester to a β-keto acid, which spontaneously decarboxylates under thermal conditions (reflux) due to the formation of a cyclic transition state. The evolution of CO2 gas serves as a visual validation of the decarboxylation process. The final mixture is basified to pH 10 using NaOH, extracted with dichloromethane, and concentrated to yield the free base of 1-Cyclopropyl-2,3-dimethylpiperidin-4-one[3][4].
Figure 1: Synthetic workflow of 1-Cyclopropyl-2,3-dimethylpiperidin-4-one via Dieckmann Condensation.
Mechanistic Insights & Downstream Functionalization
The true value of 1-Cyclopropyl-2,3-dimethylpiperidin-4-one lies in its downstream reactivity. The C4-ketone is highly electrophilic, allowing for the rapid generation of 3D-complex libraries.
Spiro-Chromanone Synthesis (Kabbe Condensation)
A prominent application of this scaffold is the synthesis of spiro-chromanones via the Kabbe Condensation [2][10]. When 1-Cyclopropyl-2,3-dimethylpiperidin-4-one is reacted with o-hydroxyacetophenones or salicylaldehydes in the presence of a secondary amine catalyst (e.g., pyrrolidine), it forms a rigid spiro[chromane-2,4'-piperidine] architecture. The reaction proceeds via an initial aldol condensation followed by an intramolecular oxa-Michael addition. The resulting spirocyclic core provides a privileged 3D scaffold that enables optimal hydrophobic and π-stacking interactions with biological targets[2][11].
Reductive Amination for GPCR Ligands
The ketone can be converted into highly substituted amines via reductive amination. Using primary amines and sodium triacetoxyborohydride (NaBH(OAc)3), the reaction forms a Schiff base intermediate. To push the equilibrium forward, azeotropic distillation using diisopropyl ether is often employed to remove generated water[8]. The resulting 4-amino-piperidines are classic pharmacophores for G-Protein Coupled Receptors (GPCRs), particularly opioid and dopamine receptors.
Figure 2: Pharmacological diversification pathways originating from the C4-ketone hub.
Applications in Drug Discovery
The derivatives synthesized from the 1-Cyclopropyl-2,3-dimethylpiperidin-4-one scaffold have demonstrated profound efficacy across multiple therapeutic areas:
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Antimicrobial Agents (Fatty Acid Synthesis Inhibitors): Spiro[chromanone-2,4'-piperidine] derivatives have been identified as potent inhibitors of bacterial fatty acid synthesis. Studies have shown that these spirocycles interfere with the mRNA expression levels of fatty acid synthesis-related genes (including ACC, ACP, and Fab family genes), thereby destroying the integrity of the bacterial cell membrane and exhibiting exceptional bactericidal activity against diverse pathogens[12].
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Antiviral Therapeutics (SARS-CoV-2): Recent drug discovery campaigns have utilized spiro-chromane-piperidine derivatives as irreversible inhibitors of the SARS-CoV-2 Papain-like Protease. The rigid spirocyclic core appropriately orients covalent warheads (such as acrylamides) to bind effectively within the protease active site, demonstrating significant cellular antiviral activity[13].
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Agrochemicals (Spiropidion Analogs): The spirocyclic tetramic acid derivatives (synthesized via the Strecker-Dieckmann pathway from piperidin-4-ones) are critical in the development of modern insecticides and acaricides, interfering with lipid biosynthesis in target pests[14].
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